molecular formula C7H9N5S B4362482 4-METHYL-5-(5-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-METHYL-5-(5-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4362482
M. Wt: 195.25 g/mol
InChI Key: DZOQAVLMNGJBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-5-(5-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a heterocyclic compound that features a triazole ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-5-(5-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-5-(5-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The hydrogen atoms on the triazole and pyrazole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties.

Scientific Research Applications

    Chemistry: The compound can serve as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

    Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-METHYL-5-(5-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiol and triazole groups. These interactions can disrupt normal cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-5-(1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
  • 5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
  • 4-methyl-5-(1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-METHYL-5-(5-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the specific positioning of the methyl groups on both the pyrazole and triazole rings. This unique structure can influence its reactivity and interactions with other molecules, potentially leading to distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

4-methyl-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S/c1-4-3-5(9-8-4)6-10-11-7(13)12(6)2/h3H,1-2H3,(H,8,9)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOQAVLMNGJBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=NNC(=S)N2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-METHYL-5-(5-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
4-METHYL-5-(5-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
4-METHYL-5-(5-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
4-METHYL-5-(5-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
4-METHYL-5-(5-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
4-METHYL-5-(5-METHYL-1H-PYRAZOL-3-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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